L-Asparagine-13C4, 15N2 Hydrate
Description
Fundamental Principles of Stable Isotope Tracing in Biological Systems
The core principle of stable isotope tracing lies in the ability to distinguish between molecules that have incorporated the heavy isotopes and those that have not. creative-proteomics.com By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system, researchers can track the metabolic fate of that substrate. nih.gov As the labeled substrate is metabolized, the heavy isotopes are incorporated into downstream metabolites. frontiersin.org
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the labeled molecules. frontiersin.org Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the clear differentiation of isotopically labeled compounds from their unlabeled counterparts. numberanalytics.com NMR spectroscopy, on the other hand, can provide detailed information about the position of the isotopic label within a molecule, offering deeper insights into metabolic rearrangements. nih.gov
Significance of ¹³C and ¹⁵N Isotopic Enrichment in Molecular and Cellular Investigations
Carbon and nitrogen are fundamental building blocks of all life, forming the backbone of amino acids, proteins, nucleic acids, and other essential biomolecules. The use of ¹³C and ¹⁵N as stable isotope tracers has therefore revolutionized our understanding of cellular metabolism. youtube.com Enriching molecules with these isotopes allows for the detailed mapping of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. creative-proteomics.com
This approach has been particularly powerful in elucidating the intricate metabolic networks that underpin both normal cellular function and disease states. nih.gov For instance, ¹³C-labeling is frequently used to study central carbon metabolism, including glycolysis and the citric acid cycle, while ¹⁵N-labeling is instrumental in investigating nitrogen metabolism and amino acid biosynthesis. numberanalytics.com The simultaneous use of both ¹³C and ¹⁵N provides a more comprehensive picture of metabolic pathways, enabling researchers to track the flow of both carbon and nitrogen atoms through interconnected reactions. acs.orgnih.gov
Role of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate (B1144303) as a Preeminent Research Probe
L-Asparagine, a non-essential amino acid, plays a crucial role in various cellular processes, including protein synthesis and nitrogen balance. nih.govcaymanchem.com The isotopically labeled form, L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate, has emerged as a vital research probe. isotope.comsigmaaldrich.comsigmaaldrich.com In this compound, all four carbon atoms are replaced with ¹³C, and both nitrogen atoms are replaced with ¹⁵N. This full labeling provides a distinct mass shift that is easily detectable by mass spectrometry.
The use of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate allows for precise tracking of asparagine metabolism. medchemexpress.com This is particularly relevant in cancer research, as certain cancer cells, such as those in acute lymphoblastic leukemia, have a high demand for asparagine and are sensitive to its depletion. medchemexpress.comnih.gov By using this labeled compound, researchers can investigate the mechanisms of asparagine uptake and utilization by cancer cells, potentially leading to the development of new therapeutic strategies.
Overview of Research Paradigms and Methodological Advances Enabled by L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate
The application of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate has significantly advanced several research areas. In metabolomics, it serves as an internal standard for the accurate quantification of unlabeled L-asparagine in complex biological samples. isotope.com This is crucial for obtaining reliable data on metabolite concentrations.
Furthermore, this labeled compound is instrumental in metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions. creative-proteomics.com By tracing the incorporation of ¹³C and ¹⁵N from L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate into other metabolites, researchers can build detailed models of cellular metabolism. frontiersin.org This has provided valuable insights into the metabolic reprogramming that occurs in various diseases, including cancer and neurodegenerative disorders. researchgate.net
Recent methodological advances, such as high-resolution mass spectrometry, have further enhanced the utility of stable isotope labeling. tandfonline.com These technologies allow for the detection and quantification of isotopically labeled molecules with unprecedented sensitivity and accuracy, enabling researchers to study metabolic processes at a previously unattainable level of detail. acs.orgnih.gov
Interactive Data Table: Properties of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate
| Property | Value | Source |
| Linear Formula | H₂¹⁵N¹³CO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | sigmaaldrich.com |
| Molecular Weight | 138.08 g/mol | sigmaaldrich.com |
| CAS Number | 781596-75-6 | sigmaaldrich.com |
| Assay | ≥95% (CP) | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Melting Point | 232 °C (dec.) (lit.) | sigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10N2O4 |
|---|---|
Molecular Weight |
156.09 g/mol |
IUPAC Name |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
RBMGJIZCEWRQES-KNBQNQHASA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O |
Origin of Product |
United States |
Ii. Methodological Considerations in the Application of L Asparagine 13c4,15n2hydrate
Strategies for Isotopic Incorporation and Biosynthetic Pathways
The incorporation of 13C and 15N into L-asparagine is primarily achieved through metabolic labeling, where organisms are cultured in media containing isotopically enriched precursors. researchgate.netckgas.com This in vivo approach leverages the cell's natural biosynthetic machinery to produce labeled proteins and metabolites. researchgate.net The primary pathway for L-asparagine biosynthesis involves the ATP-dependent amidation of L-aspartate, a reaction catalyzed by asparagine synthetase. ontosight.ai In this process, the nitrogen donor is typically glutamine. ontosight.ai
For the production of L-Asparagine-13C4, 15N2, the biosynthetic pathway must be supplied with precursors that are appropriately labeled. For instance, growing cells in a medium containing [U-13C]-glucose will lead to the incorporation of 13C throughout the carbon skeleton of amino acids, including aspartate and subsequently asparagine. nih.gov Similarly, providing a 15N-labeled nitrogen source, such as 15N-ammonium chloride, will result in the incorporation of 15N into the amino and amide groups of asparagine. sigmaaldrich.com
In plant research, isotope labeling is a powerful tool to trace the biosynthesis of various metabolites. numberanalytics.com By supplying plants with isotopically labeled precursors, researchers can follow their incorporation into downstream products, thereby elucidating complex biosynthetic pathways. numberanalytics.com The choice of labeled precursor is critical and depends on the specific metabolic pathway under investigation. nih.gov
It is important to note that while metabolic labeling is a common strategy, chemical synthesis offers precise control over the placement of isotopes within a molecule, allowing for site-specific labeling. chempep.commdpi.com This can be particularly advantageous for certain NMR-based structural studies. sigmaaldrich.com
Analytical Techniques for Isotopic Enrichment and Purity Assessment
To ensure the reliability of experimental results, a thorough assessment of the isotopic enrichment and chemical purity of L-Asparagine-13C4, 15N2 Hydrate (B1144303) is essential. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the isotopic purity and the specific positions of isotopic labels within a molecule. chempep.com The presence of 13C and 15N nuclei, which have a nuclear spin of 1/2, allows for their direct detection by NMR. cpcscientific.com The low natural abundance of 13C (approximately 1.1%) and 15N (approximately 0.4%) means that spectra of unlabeled compounds show very weak signals for these nuclei. youtube.comnih.gov In contrast, highly enriched compounds like L-Asparagine-13C4, 15N2 will exhibit strong 13C and 15N NMR signals.
Multidimensional NMR experiments, such as 2D and 3D correlation spectroscopy, are employed to establish the connectivity between different atoms in the molecule, thereby confirming the labeling pattern. nih.gov For instance, experiments can be designed to show correlations between adjacent 13C atoms or between a 15N atom and its attached 13C atoms. nih.gov This detailed structural information is crucial for interpreting the results of metabolic tracer studies and for structural biology applications. sigmaaldrich.com The high isotopic enrichment of commercially available labeled amino acids, often exceeding 98-99%, is verified using these NMR techniques. sigmaaldrich.comisotope.comisotope.com
Table 1: NMR-Active Isotopes in L-Asparagine-13C4, 15N2 Hydrate
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Application in NMR |
| 13C | 1.1 | 1/2 | Structural and metabolic studies |
| 15N | 0.4 | 1/2 | Protein structure and dynamics |
Mass Spectrometry (MS) for Isotopic Fidelity and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for verifying the isotopic enrichment and for the quantitative analysis of isotope-labeled compounds. cpcscientific.com High-resolution mass spectrometry can accurately determine the mass-to-charge ratio (m/z) of ions, allowing for the differentiation between molecules with different isotopic compositions. acs.org For L-Asparagine-13C4, 15N2, the molecular weight will be significantly higher than that of its unlabeled counterpart, providing a clear indication of successful labeling.
In quantitative proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is widely used. nih.govnih.gov In a typical SILAC experiment, cells are grown in media containing either the "light" (unlabeled) or "heavy" (isotope-labeled) form of an amino acid. researchgate.net After experimental treatment, the cell populations are mixed, and the proteins are analyzed by MS. The relative abundance of proteins is determined by comparing the intensities of the light and heavy peptide signals. researchgate.net This approach allows for highly accurate quantification because the light and heavy peptides are chemically identical and co-elute during chromatography, minimizing experimental variability. nih.gov
Table 2: Mass Shift of L-Asparagine with Isotopic Labeling
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Asparagine | C4H8N2O3 | 132.12 |
| L-Asparagine-13C4, 15N2 | 13C4H815N2O3 | 138.08 |
Chromatographic Methods (e.g., HPLC, UPLC) for Chemical Purity Verification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the chemical purity of isotope-labeled amino acids. cpcscientific.comnih.gov These techniques separate compounds based on their physicochemical properties, such as polarity. nih.gov By comparing the retention time of the labeled compound to that of a certified reference standard, its identity and purity can be confirmed.
It is essential to ensure that the isotope-labeled amino acid is free from other amino acids and any byproducts from the synthesis or purification process. nih.gov For quantitative applications, high chemical purity (often >95% or higher) is required to avoid interference and ensure accurate measurements. cpcscientific.comsigmaaldrich.com Chromatographic methods are routinely used in quality control to guarantee the high purity of commercially available stable isotope-labeled compounds. cpcscientific.com
Iii. Application in Metabolic Pathway Elucidation and Flux Analysis
Elucidation of Carbon and Nitrogen Fluxes in Central Metabolic Pathways
Metabolic flux analysis (MFA) with stable isotope tracers is a key technique for investigating the rates of metabolic reactions. nih.gov By introducing a labeled substrate like L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate (B1144303) into a biological system and measuring the isotopic labeling patterns of downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can deduce the flow of atoms through the metabolic network. creative-proteomics.comembopress.org This approach is invaluable for understanding how central carbon and nitrogen metabolism are interconnected and regulated.
L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate serves as a precise tracer for dissecting the anabolic and catabolic fates of asparagine.
Catabolism: Asparagine is primarily catabolized through two main pathways. The most direct route is the hydrolysis by the enzyme asparaginase (B612624), which cleaves asparagine into aspartate and ammonia (B1221849). nih.gov When cells are supplied with L-Asparagine-¹³C₄, ¹⁵N₂, this reaction yields ¹³C₄-labeled aspartate and ¹⁵N-labeled ammonia from the amide side chain. A second route, known as the asparaginase II pathway, involves the transamination of asparagine to α-ketosuccinamate, which is subsequently hydrolyzed to oxaloacetate and ammonia. nih.govresearchgate.net Using the dually labeled tracer allows researchers to follow the ¹³C₄ carbon backbone into oxaloacetate, a key intermediate of the tricarboxylic acid (TCA) cycle, and trace the fate of the released ¹⁵N atoms.
Anabolism: The primary anabolic fate of asparagine is its incorporation into proteins. By using L-Asparagine-¹³C₄, ¹⁵N₂ in cell culture, the extent to which exogenous asparagine is used for protein synthesis can be quantified by detecting the fully labeled (M+6) asparagine residues in cellular proteins via mass spectrometry-based proteomics.
Asparagine metabolism is tightly interwoven with that of glutamine and aspartate. embopress.orgresearchgate.net Asparagine itself is synthesized from aspartate in a reaction catalyzed by asparagine synthetase (ASNS), which typically uses glutamine as the nitrogen donor for the amide side chain. nih.gov
Using L-Asparagine-¹³C₄, ¹⁵N₂ as a tracer can illuminate the complex interplay between these amino acids. For instance, the catabolism of labeled asparagine produces ¹³C₄-aspartate. The subsequent metabolic fate of this aspartate pool, now distinguishable from aspartate synthesized from other sources like glucose, can be tracked. It can be converted into ¹³C₄-oxaloacetate for entry into the TCA cycle or used as a precursor for other amino acids and nucleotides. nih.govnih.gov The ¹⁵N released from both the amide and alpha-amino groups can be traced into the nitrogen pools of other molecules, including glutamine and other amino acids, revealing the dynamics of nitrogen recycling within the cell. nih.govembopress.org
| Metabolite | Expected Labeling from L-Asparagine-¹³C₄, ¹⁵N₂ | Metabolic Implication |
| Aspartate | ¹³C₄, ¹⁵N₁ | Product of asparaginase activity (loss of one ¹⁵N from amide group). |
| Oxaloacetate | ¹³C₄ | Product of aspartate transamination or the asparaginase II pathway. |
| Glutamate (B1630785) | ¹⁵N₁ | Transfer of the α-amino group from ¹³C₄, ¹⁵N₁-aspartate to α-ketoglutarate. |
| Ammonia | ¹⁵N₁ | Released during the conversion of asparagine to aspartate or α-ketosuccinamate. |
| Protein-bound Asparagine | ¹³C₄, ¹⁵N₂ | Direct incorporation of the tracer into newly synthesized proteins. |
Metabolic Flux Analysis (MFA) provides a quantitative framework for determining the rates of intracellular reactions. nih.gov By culturing cells with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate until they reach an isotopic steady state, researchers can measure the mass isotopomer distributions (MIDs) of numerous metabolites. These MIDs represent the percentage of each metabolite pool that contains a certain number of heavy isotopes (e.g., M+1, M+2, etc.). The rich data from a dual-label tracer provides strong constraints for computational models, allowing for the precise calculation of fluxes through asparagine-related pathways and central carbon and nitrogen metabolism. embopress.org This quantitative approach can reveal how metabolic pathways are rewired in different physiological states or in disease.
Investigation of Asparagine Biosynthesis and Degradation Pathways
Stable isotope tracing with L-Asparagine-¹³C₄, ¹⁵N₂ is an exemplary method for studying the specific enzymatic pathways responsible for asparagine metabolism.
Degradation Pathways: As mentioned, asparagine can be degraded via asparaginase or the asparaginase II pathway. nih.govnih.gov Using the labeled substrate allows for the unambiguous identification and quantification of the products of these pathways. For example, detecting ¹³C₄-aspartate confirms the flux through asparaginase, while detecting ¹³C₄-oxaloacetate points to the activity of the asparaginase II pathway. researchgate.net This can be crucial for understanding how different cell types or organisms catabolize asparagine.
Biosynthesis Pathways: The synthesis of asparagine is catalyzed by asparagine synthetase (ASNS), which combines aspartate and a nitrogen donor (typically glutamine). nih.gov While L-Asparagine-¹³C₄, ¹⁵N₂ traces catabolism, complementary experiments using other labeled nutrients, such as U-¹³C-glucose (to produce ¹³C-labeled aspartate) and ¹⁵N-glutamine, are used to measure the rate of asparagine biosynthesis. This dual approach provides a complete picture of asparagine turnover—the balance between its synthesis and degradation.
Characterization of Metabolic Adaptations in Diverse Biological Models
Many microorganisms can utilize asparagine as a sole source of carbon and/or nitrogen, making it a key nutrient in various ecological niches. researchgate.netnih.gov The metabolic strategies for asparagine utilization can vary significantly between different microbial species and in response to environmental conditions.
For example, some bacteria, like Clostridium sticklandii, can ferment amino acids, including asparagine, to produce energy and valuable organic compounds. researchgate.net Fungi such as Stemphylium botryosum possess distinct transport systems for the uptake of asparagine, the expression of which can be regulated by nitrogen availability. nih.gov
By supplying a microbial culture with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate, researchers can precisely map the metabolic fate of this nutrient. This allows for the quantification of key metabolic splits, such as:
The fraction of asparagine carbon that is fully oxidized to CO₂ via the TCA cycle.
The fraction that is incorporated into biomass (e.g., proteins, cell wall components). nih.gov
The fraction that is secreted as metabolic byproducts (e.g., organic acids). researchgate.net
This approach enables a detailed characterization of how microbes adapt their metabolism. For instance, under nitrogen-limiting conditions, a microbe might upregulate pathways to efficiently assimilate both nitrogen atoms from asparagine. Conversely, under carbon-limiting conditions, the ¹³C₄-backbone would be rapidly shunted into central energy-generating pathways.
| Condition | Observed Metabolic Shift (Hypothetical) | Implication based on ¹³C/¹⁵N Tracing |
| Nitrogen Limitation | Increased labeling of glutamate and other amino acids from ¹⁵N. | Efficient assimilation and recycling of asparagine-derived nitrogen to support growth. |
| Carbon Limitation | High ¹³C₄ enrichment in TCA cycle intermediates and CO₂. | Prioritization of asparagine's carbon skeleton for energy production. |
| Nutrient Replete | High ¹³C₄, ¹⁵N₂ enrichment in protein biomass. | Direct utilization of asparagine as a building block for growth. |
Mammalian Cell Cultures
Mammalian cell cultures are a cornerstone of biomedical research, providing controlled environments to study cellular processes. The application of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate in these systems allows for a detailed investigation of asparagine metabolism, which is of particular interest in cancer research. Many cancer cells exhibit an altered metabolism and an increased dependence on certain amino acids, including asparagine. nih.gov Tracing the fate of the ¹³C-labeled carbon backbone and ¹⁵N-labeled nitrogen atoms from asparagine can reveal its contribution to critical cellular processes.
For instance, the carbon skeleton of asparagine can be converted to aspartate, which is a precursor for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. The nitrogen atoms from asparagine can be utilized in the synthesis of other amino acids and nucleotides, the building blocks of DNA and RNA. nih.gov In studies of cancer cell metabolism, L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate can be used to quantify the flux of asparagine into these pathways, providing insights into the metabolic reprogramming that supports tumor growth.
While specific studies detailing the comprehensive metabolic flux analysis using L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate in mammalian cell cultures are emerging, the compound is utilized in related research. For example, it has been listed as a component in stable isotope labeling of amino acids in cell culture (SILAC) studies, such as those investigating the cross-presentation of tumor-derived peptides by dendritic cells. This indicates its utility in tracking amino acid incorporation into proteins and cellular components in mammalian systems.
Illustrative Research Findings in Mammalian Cell Culture:
To illustrate the potential data obtained from such an experiment, consider a hypothetical study where a cancer cell line is cultured with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate. Mass spectrometry analysis of key metabolites could yield the following fractional isotopic contributions:
| Metabolite | Fractional Contribution from L-Asparagine-¹³C₄, ¹⁵N₂ |
| Aspartate | 85% |
| Malate | 30% |
| Citrate | 15% |
| Glutamate | 5% |
| Proline | 2% |
| Pyrimidine (B1678525) Nucleotides | 10% |
This table is illustrative and represents the type of data that can be generated from metabolic tracing studies using L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate. The values indicate the percentage of the metabolite pool that has incorporated the labeled atoms from the tracer.
Plant and Animal Models (in vitro or ex vivo tissue studies)
In vitro and ex vivo studies using tissue slices from plant and animal models offer a bridge between cell culture experiments and whole-organism studies. These systems preserve the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for metabolic investigations. The use of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate in these models can elucidate the organ-specific metabolism of asparagine.
Methodologies for stable isotope-resolved metabolomics (SIRM) in fresh tissue slices are well-established. ismar.org These protocols involve incubating thin slices of tissue in a medium containing the labeled substrate and subsequently analyzing the tissue and medium for labeled metabolites. This approach can be applied to various tissues, including tumors, to understand their unique metabolic phenotypes. ismar.orgnih.govtum.de
In plant sciences, asparagine plays a crucial role in nitrogen transport and storage. medchemexpress.com The use of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate in in vitro studies with plant tissues or cell cultures can help to dissect the pathways of nitrogen assimilation and its distribution into various nitrogenous compounds. A doctoral thesis on metabolite and isotopologue profiling in plants lists L-Asparagine-¹³C₄, ¹⁵N₂ as a material used in such investigations, highlighting its application in plant metabolomics.
In animal models, ex vivo organ culture systems, such as those for lymph nodes or tumors, can be used to study immune responses or cancer metabolism in a controlled yet physiologically relevant setting. By supplying L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate to these cultures, researchers can trace the metabolic fate of asparagine within the complex microenvironment of the tissue.
Illustrative Data from an Ex Vivo Tumor Slice Study:
The following table illustrates potential findings from an ex vivo experiment where a slice from a patient-derived tumor xenograft is cultured with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate.
| Metabolic Pathway | Key Metabolites Analyzed | Observed Labeling Pattern | Inferred Metabolic Flux |
| Aspartate Metabolism | Aspartate, Fumarate | High ¹³C₄, ¹⁵N₁ enrichment in Aspartate | Active conversion of Asparagine to Aspartate |
| TCA Cycle Anaplerosis | Malate, Citrate, Succinate | Moderate ¹³C₄ enrichment | Contribution of Asparagine's carbon skeleton to the TCA cycle |
| Amino Acid Synthesis | Glutamate, Alanine | Low ¹⁵N enrichment | Limited transamination of Asparagine-derived nitrogen to other amino acids |
| Nucleotide Synthesis | Pyrimidines | Significant ¹³C₃, ¹⁵N₁ enrichment | Utilization of Aspartate derived from Asparagine for de novo pyrimidine synthesis |
This table is a hypothetical representation of the detailed findings that can be obtained from an ex vivo tissue study using L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate. The labeling patterns provide insights into the activity of different metabolic pathways.
Iv. Utility in Quantitative Proteomics and Protein Turnover Studies
Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted and robust method for quantitative proteomics. The core principle of SILAC involves growing two populations of cells in culture media that are identical in composition, except that one medium contains a "light" (natural abundance) amino acid, while the other contains a "heavy," stable isotope-labeled counterpart. L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate (B1144303) is an ideal candidate for the "heavy" amino acid in SILAC experiments.
In a typical SILAC experiment utilizing this compound, one cell population is cultured in a medium containing standard L-asparagine, while the other is cultured in a medium supplemented with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate. cortecnet.com Over several cell divisions, the heavy asparagine is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are digested into peptides.
During mass spectrometry analysis, the peptides derived from the two populations will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated isotopes. The ratio of the intensities of these peaks provides a precise and accurate measure of the relative abundance of a given protein between the two experimental conditions. This approach has been instrumental in identifying and quantifying thousands of proteins in a single experiment, providing a global snapshot of the cellular proteome. biorxiv.orgacs.org
Measurement of Protein Synthesis Rates and Protein Turnover Dynamics
Understanding the rates at which proteins are synthesized and turned over is crucial for comprehending cellular homeostasis and its dysregulation in disease. L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate is a valuable tool for these dynamic studies, often employed in what is known as pulsed-SILAC (pSILAC) or dynamic SILAC. biorxiv.org
In a pSILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate for a defined period. By collecting samples at various time points after the switch, researchers can track the rate of incorporation of the heavy label into specific proteins. This rate of incorporation is a direct measure of the protein's synthesis rate. nih.govnih.gov
| Parameter | Description | Measurement Approach |
| Protein Synthesis Rate | The rate at which new protein molecules are synthesized. | Measured by the initial rate of incorporation of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate into proteins following a switch to heavy medium (pSILAC). |
| Protein Turnover Rate | The overall rate at which existing proteins are replaced by newly synthesized ones, reflecting the balance of synthesis and degradation. | Determined by quantifying the fractional abundance of heavy-labeled proteins over a time course in a continuous labeling experiment. nih.gov |
Analysis of Protein Degradation Pathways and Mechanisms
The degradation of proteins is a tightly regulated process essential for cellular quality control and the regulation of various biological pathways. L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate can be used to investigate protein degradation by monitoring the decay of the "light" or unlabeled protein population after a switch to a "heavy" labeling medium.
By quantifying the rate of disappearance of the light protein species over time, researchers can determine the degradation rate constant (kdeg). This approach allows for the study of how different cellular conditions or the presence of specific inhibitors affect the stability of individual proteins. For instance, this method can be used to identify substrates of the proteasome, a major protein degradation machinery in the cell, by comparing protein degradation rates in the presence and absence of proteasome inhibitors. pnas.org
Furthermore, understanding the degradation of asparagine residues themselves, a process known as deamidation, is critical as it can lead to protein dysfunction. researchgate.netnih.gov While not a direct application of the labeled compound, studies on asparagine degradation pathways provide context for the importance of asparagine in protein stability. researchgate.netnih.gov
Quantification of Protein Abundance and Differential Expression in Labeled Systems
A primary application of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate in SILAC and related methods is the accurate quantification of protein abundance and the identification of differentially expressed proteins between different cellular states. nih.govnih.gov By comparing the mass spectrometry signal intensities of the heavy and light peptide pairs, a precise ratio of protein abundance can be determined.
This quantitative information is invaluable for a wide range of biological research, from identifying biomarkers for diseases to understanding the molecular mechanisms of drug action. nih.gov For example, comparing the proteomes of cancer cells with their normal counterparts can reveal proteins that are up- or down-regulated, providing potential targets for therapy.
Recent advancements have even extended these quantitative proteomics methods to analyze minimal sample inputs, such as those from as few as 1000 cells, demonstrating the high sensitivity and reproducibility of these techniques. nih.gov
| Protein | Fold Change (Treatment vs. Control) | Significance (p-value) |
| Protein A | 2.5 | < 0.01 |
| Protein B | 0.8 | < 0.05 |
| Protein C | 1.2 | > 0.05 (not significant) |
| This is a representative data table illustrating how results from a SILAC experiment using L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate might be presented. The fold change indicates the relative abundance of the protein in the treated sample compared to the control. |
V. Role in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Uniform and Selective Isotopic Labeling Strategies for Protein NMR
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org In protein NMR, this involves replacing naturally abundant ¹²C and ¹⁴N atoms with their NMR-active isotopes, ¹³C and ¹⁵N, respectively. nih.govsigmaaldrich.com This can be achieved through either uniform or selective labeling strategies. nih.gov
¹³C and ¹⁵N Enrichment for Backbone and Side-Chain Resonance Assignment
Uniform labeling involves enriching a protein with ¹³C and ¹⁵N isotopes at all possible positions. nih.govsigmaaldrich.com This is typically achieved by expressing the protein in a host organism, such as E. coli, grown in minimal media where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride. sigmaaldrich.comnih.gov The resulting uniformly labeled protein allows for the use of a suite of multidimensional NMR experiments (e.g., HNCO, HNCACB) that correlate the backbone and side-chain nuclei, which is the first and most critical step in any detailed NMR study: resonance assignment. researchgate.netnih.gov This process involves assigning each resonance signal in the NMR spectrum to a specific atom in the protein sequence.
The enrichment with ¹³C and ¹⁵N creates a network of coupled spins that can be exploited by these experiments to trace the connectivity between adjacent amino acid residues, thereby facilitating the assignment of the protein's backbone and side-chain resonances. researchgate.netresearchgate.net For larger proteins, where spectral overlap becomes a significant issue, uniform labeling with deuteration (²H) is often employed to simplify spectra and reduce line broadening. acs.orgrsc.org
Interactive Table 1: Common NMR Experiments for Resonance Assignment
| Experiment | Information Provided |
| ¹⁵N-HSQC | Correlation of backbone amide proton and nitrogen, providing a "fingerprint" of the protein. |
| HNCO | Correlates the amide proton and nitrogen of one residue with the carbonyl carbon of the preceding residue. |
| HNCACB | Correlates the amide proton and nitrogen of a residue with the Cα and Cβ of the same and preceding residue. |
| CBCA(CO)NH | Correlates the Cα and Cβ of a residue with the amide proton and nitrogen of the following residue. |
| HCCH-TOCSY | Correlates all proton and carbon atoms within a side-chain. |
Specific Labeling of Asparagine Residues for Local Structural Probes
While uniform labeling is powerful, it can lead to overly complex spectra for very large proteins. nih.gov In such cases, selective labeling, where only specific amino acid types or even specific atoms within a residue are isotopically labeled, becomes advantageous. nih.govsigmaaldrich.com The use of L-Asparagine-13C4, 15N2 Hydrate (B1144303) allows for the specific enrichment of asparagine residues. This is achieved by growing the protein-expressing organism in a medium containing a mixture of unlabeled amino acids, with the exception of asparagine, which is provided in its ¹³C and ¹⁵N labeled form.
Selective labeling of asparagine is particularly valuable because the side-chain amide groups of asparagine often play crucial roles in protein structure and function, participating in hydrogen bonding networks and protein-protein interactions. nih.govresearchgate.net By specifically labeling these residues, researchers can "turn on" the NMR signals from these sites while the rest of the protein remains "NMR-invisible," thus dramatically simplifying the spectra. nih.gov This allows for the detailed study of the local environment and conformation of asparagine residues, providing critical insights into their functional roles. nih.gov A study by Cao et al. (2014) demonstrated an efficient method for selectively labeling the side chains of asparagine and glutamine with ¹⁵NH₂, which is useful for determining magnetic susceptibility anisotropy tensors based on pseudocontact shifts. nih.govresearchgate.net
Elucidation of Biomolecular Structure and Conformation
Once resonance assignments are complete, the next step is to determine the three-dimensional structure of the protein. numberanalytics.com NMR spectroscopy is unique in its ability to determine the structure of biomolecules in solution, which is often a more biologically relevant environment than the crystalline state required for X-ray crystallography. acs.orgnih.gov
The primary source of structural information in NMR is the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons that are close to each other (typically < 5 Å). diva-portal.org In a uniformly ¹³C/¹⁵N-labeled protein, a series of NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to generate a set of distance restraints between protons. researchgate.net These restraints, along with dihedral angle restraints derived from chemical shifts, are then used in computational algorithms to calculate a family of structures consistent with the experimental data. nih.gov
The specific labeling of asparagine with L-Asparagine-13C4, 15N2 Hydrate can provide crucial long-range distance restraints that might be difficult to obtain or assign in a uniformly labeled protein due to spectral overlap. These specific restraints can significantly improve the accuracy and resolution of the final structure.
Investigation of Protein Dynamics and Ligand Binding Interactions
Proteins are not static entities; their functions are often intimately linked to their dynamic nature, which spans a wide range of timescales. sigmaaldrich.com NMR spectroscopy is exceptionally well-suited to probe these motions. nih.gov Isotopic labeling with compounds like this compound enhances the ability of NMR to study protein dynamics and interactions with other molecules. sigmaaldrich.com
Allosteric Regulation Studies
Allostery is a fundamental process in biology where the binding of a ligand at one site on a protein affects the binding or activity at a distant site. nih.govexlibrisgroup.com These regulatory mechanisms often involve subtle conformational changes and shifts in the dynamic landscape of the protein. NMR is a powerful tool to study allostery because it can detect these changes at atomic resolution. nih.gov
By selectively labeling asparagine residues, researchers can monitor the chemical shifts and relaxation properties of these specific probes upon the binding of an allosteric effector. nih.gov Changes in the NMR signals of the labeled asparagine residues can reveal the pathway of allosteric communication through the protein structure. nih.gov For example, chemical shift perturbation (CSP) mapping, where changes in chemical shifts are monitored upon ligand titration, can identify the residues involved in the allosteric response. nih.govnih.gov
Protein-Protein and Protein-Nucleic Acid Interactions
The interactions between proteins and other biomolecules, such as other proteins or nucleic acids, are fundamental to nearly all cellular processes. nih.govnews-medical.net NMR spectroscopy provides a powerful means to characterize these interactions, including identifying the binding interface and determining the affinity of the interaction. nih.govfrontiersin.org
Isotopic labeling is crucial for these studies. nih.gov In a typical experiment, a ¹⁵N-labeled protein is titrated with an unlabeled binding partner. The interaction can be monitored by observing the changes in the ¹⁵N-HSQC spectrum of the labeled protein. nih.gov Residues at the binding interface will typically show significant chemical shift perturbations or line broadening. frontiersin.org
When studying large protein-protein or protein-nucleic acid complexes, selective labeling with this compound can be used to simplify the spectra and focus on the role of specific asparagine residues in the interaction. nih.govnih.gov This approach can help to precisely map the binding interface and understand the specific contacts that stabilize the complex. nih.gov
Interactive Table 2: NMR Techniques for Studying Protein Interactions
| Technique | Information Gained |
| Chemical Shift Perturbation (CSP) | Identifies residues at the binding interface. nih.govfrontiersin.org |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand are in close contact with the protein. numberanalytics.com |
| Intermolecular NOEs | Provides distance restraints between the protein and its binding partner. nih.gov |
| Relaxation-based methods | Probes the dynamics of the interaction. nih.govspringernature.com |
This compound is a vital tool in the arsenal (B13267) of the biomolecular NMR spectroscopist. Its application in both uniform and selective isotopic labeling strategies has been instrumental in pushing the boundaries of the size and complexity of biological systems that can be studied by NMR. From the fundamental task of resonance assignment to the intricate details of protein dynamics and molecular interactions, this isotopically labeled amino acid provides the atomic-level resolution necessary to unravel the complex relationship between protein structure and function. As NMR techniques continue to evolve, the demand for specifically labeled compounds like this compound will undoubtedly grow, promising further exciting discoveries in the field of structural biology.
Advanced NMR Techniques Utilizing ¹³C and ¹⁵N Isotopes (e.g., hyperpolarized NMR)
The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) into biomolecules is a cornerstone of modern biomolecular NMR. sigmaaldrich.com L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate, a molecule where all four carbon atoms and both nitrogen atoms are replaced by their respective heavy isotopes, serves as a powerful tool for a variety of advanced NMR experiments. This complete labeling strategy enhances NMR sensitivity and enables the use of sophisticated techniques that can elucidate the structure, dynamics, and interactions of complex biological systems, particularly large proteins and nucleic acids. sigmaaldrich.comnih.gov The low natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) makes isotopic enrichment essential for overcoming poor signal dispersion and low sensitivity in NMR spectra of macromolecules. nih.gov
Advanced NMR methods leverage the unique properties of these isotopes to simplify spectra and extract precise structural and dynamic information that would otherwise be inaccessible.
Transverse Relaxation-Optimized Spectroscopy (TROSY)
For large proteins (typically > 25 kDa), fast transverse relaxation rates lead to significant line broadening in NMR spectra, resulting in poor resolution and loss of signal. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pivotal technique designed to counteract these effects. It works by exploiting the interference between dipole-dipole (DD) and chemical shift anisotropy (CSA) relaxation mechanisms, particularly for ¹⁵N nuclei. By selectively detecting the slowest-relaxing, sharpest component of the signal multiplet, TROSY yields dramatically improved spectra for high-molecular-weight systems. nih.gov
The use of L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate is particularly advantageous for TROSY-based experiments. The ¹⁵N labels on both the backbone and the side-chain amide (–NH₂) group allow for specific investigation of asparagine residues. A dedicated NH₂-TROSY experiment has been developed to specifically study the side chains of asparagine and glutamine, which are frequently involved in critical hydrogen bonds and protein-ligand interactions. nih.gov Furthermore, the ¹³C labeling enables methyl-TROSY experiments, which focus on the signals from methyl groups and are instrumental in studying the dynamics of very large protein complexes. nih.gov
Hyperpolarized NMR
Hyperpolarization techniques dramatically increase the nuclear spin polarization of ¹³C and ¹⁵N far beyond their thermal equilibrium levels, leading to signal enhancements of several orders of magnitude (10,000-fold or more). nih.govchemrxiv.org This immense boost in sensitivity allows for the real-time observation of transient biochemical events and metabolic pathways.
Dynamic Nuclear Polarization (DNP): DNP is a prominent hyperpolarization method where polarization is transferred from electron spins of a radical agent to the nuclear spins of ¹³C or ¹⁵N at cryogenic temperatures. The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis. nih.gov Hyperpolarized L-Asparagine-¹³C₄, ¹⁵N₂ could be used as a tracer to monitor its metabolic conversion and incorporation into proteins in real-time.
Parahydrogen-Induced Polarization (PHIP): PHIP-based methods, such as PHIP-relay, use the spin order of parahydrogen to hyperpolarize molecules. The PHIP-relay technique can transfer polarization to molecules with exchangeable protons, including the amine (-NH₂) groups found in asparagine. chemrxiv.org Research on related molecules like [¹³C, ¹⁵N₂]-urea has demonstrated the extraordinary potential of this approach.
The following table summarizes key aspects of these hyperpolarization techniques applicable to isotopically labeled compounds.
| Technique | Principle | Typical Signal Enhancement | Application for Labeled Asparagine |
| Dynamic Nuclear Polarization (DNP) | Polarization transfer from electron spins to nuclear spins at low temperature. nih.gov | 10,000 to 100,000-fold | Real-time tracking of asparagine metabolism and protein synthesis. nih.gov |
| PHIP-relay | Polarization transfer from parahydrogen to a target molecule via proton exchange. chemrxiv.org | >17,000-fold (demonstrated for [¹³C, ¹⁵N₂]-urea) | Non-invasive study of interactions involving asparagine's side-chain amide. chemrxiv.org |
Selective and Segmental Labeling
The availability of fully labeled L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate is also critical for selective and segmental labeling strategies, which are employed to simplify the spectra of large, multi-domain, or repetitive proteins. nih.gov
Residue-Specific Labeling: In this approach, only specific amino acid types (e.g., asparagine) are isotopically labeled. This "turns on" the NMR signals exclusively for asparagine residues, removing spectral overlap from all other amino acids. This method is invaluable for assigning resonances and studying the specific roles of asparagine in protein function.
Segmental Labeling: This powerful technique involves ligating an isotopically labeled protein segment to unlabeled segments. nih.gov For instance, a specific domain of a protein containing crucial asparagine residues could be expressed with L-Asparagine-¹³C₄, ¹⁵N₂ Hydrate and then joined to the rest of the unlabeled protein. This allows for detailed structural analysis of one part of a large protein in its full native context.
Research has focused on optimizing the incorporation of labeled amino acids, achieving high levels of enrichment which are essential for the success of these advanced methods.
| Research Finding | Technique | Significance | Reference |
| Achieved up to 98% ¹⁵N-labeling of asparagine side chains with minimal isotopic scrambling. | Selective Isotope Labeling | Enables unambiguous identification and assignment of asparagine side-chain signals in ¹⁵N-HSQC spectra. anu.edu.au | anu.edu.au |
| Used selective ¹⁵N-labeling of asparagine/glutamine side chains to determine magnetic susceptibility anisotropy tensors. | Paramagnetic NMR Spectroscopy | Provides long-range structural constraints by analyzing pseudocontact shifts (PCS) from side-chain protons. anu.edu.aunih.gov | anu.edu.aunih.gov |
| Developed an enzymatic ligation method using asparaginyl endopeptidase. | Segmental Isotopic Labeling | Facilitates the study of individual domains in large or repetitive proteins by reducing signal overlap. nih.gov | nih.gov |
Vi. Integration with Mass Spectrometry Ms Based Research Methodologies
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Metabolite and Peptide Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving accurate absolute quantification of molecules in complex biological samples. nih.gov This technique relies on the addition of a known quantity of an isotopically labeled version of the target analyte, such as L-Asparagine-13C4, 15N2 Hydrate (B1144303), to a sample at an early stage of analysis. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer. nottingham.ac.uk This co-analysis of the labeled and unlabeled forms allows for the correction of sample loss and matrix effects, leading to highly precise and accurate quantification. nih.gov
The principle of IDMS involves measuring the ratio of the MS signal intensity of the endogenous (light) analyte to the spiked-in (heavy) labeled standard. nih.gov By knowing the exact concentration of the added standard, the absolute concentration of the endogenous metabolite or peptide can be determined with high confidence. This approach is considered a gold standard for quantitative analysis in proteomics and metabolomics. nih.govnih.gov For instance, in peptide quantification, a synthetic, isotope-labeled version of a target peptide is added to a protein digest at a known concentration to determine the concentration of the native peptide. nih.gov
Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Principle | Description |
| Internal Standard | A known amount of an isotopically labeled analog of the analyte (e.g., L-Asparagine-13C4, 15N2 Hydrate) is added to the sample. nih.gov |
| Co-processing | The labeled standard and the endogenous analyte are processed together, experiencing the same analytical variations. nottingham.ac.uk |
| Mass Spectrometry Analysis | The mass spectrometer distinguishes between the light (endogenous) and heavy (labeled) forms of the analyte based on their mass difference. youtube.com |
| Ratio Measurement | The ratio of the signal intensities of the light and heavy forms is measured. nottingham.ac.uk |
| Absolute Quantification | The concentration of the endogenous analyte is calculated based on the measured ratio and the known concentration of the added standard. nih.gov |
Targeted Metabolomic Profiling Using this compound as an Internal Standard
In targeted metabolomics, the focus is on quantifying a specific, predefined set of metabolites. The use of stable isotope-labeled internal standards is crucial for achieving reliable and reproducible results in these analyses. thermofisher.com this compound serves as an excellent internal standard for the quantification of endogenous L-asparagine and other related metabolites. nih.gov
When analyzing complex biological samples, matrix effects can significantly impact the ionization efficiency of analytes, leading to inaccurate quantification. bevital.no By adding this compound at a known concentration to the sample prior to analysis, these variations can be effectively normalized. thermofisher.com The labeled standard co-elutes with the unlabeled endogenous asparagine, and the ratio of their peak areas is used for quantification, thus correcting for any suppression or enhancement of the signal caused by the sample matrix. nih.gov
A study on the amino acid response to L-asparaginase in adherent cells utilized a mixture of isotope-labeled internal standards, including 13C4, 15N2-asparagine, to quantify 29 different metabolites. nih.gov This approach highlights the utility of this compound in a multiplexed targeted metabolomics assay. nih.gov The use of such standards ensures the accuracy and comparability of data across different samples and studies. thermofisher.com
Untargeted Metabolomics and Identification of Labeled Metabolites
Untargeted metabolomics aims to comprehensively profile all detectable small molecules in a biological sample to identify differences between experimental groups. thermofisher.com Stable isotope labeling, in conjunction with untargeted metabolomics, is a powerful strategy for tracing the metabolic fate of specific precursors and identifying novel metabolic pathways. nih.gov By introducing a labeled compound like this compound into a biological system, researchers can track the incorporation of the heavy isotopes (13C and 15N) into downstream metabolites. nih.govcreative-proteomics.com
The workflow for untargeted metabolomics typically involves data acquisition using high-resolution mass spectrometry, followed by sophisticated data processing to detect features, align chromatograms, and perform statistical analysis. thermofisher.comnetlify.app When stable isotopes are used, specialized software can identify pairs of unlabeled and labeled features based on their characteristic mass difference and co-elution, thus revealing which metabolites are derived from the administered tracer. nih.gov This approach is invaluable for discovering unexpected biochemical transformations and gaining insights into metabolic flux. nih.gov However, a key challenge is the complexity of the data, as a single labeled metabolite can appear as multiple features due to adducts and fragments. nih.gov
Differentiation of Endogenous and Exogenous Compound Pools in Biological Samples
A significant application of stable isotope labeling is the ability to distinguish between molecules that are naturally present in a biological system (endogenous) and those that have been introduced from an external source (exogenous). youtube.com By using this compound, researchers can precisely track the fate of the exogenously supplied asparagine and differentiate it from the endogenous pool.
This is particularly useful in metabolic studies where the goal is to understand the uptake, transport, and metabolism of a specific nutrient or drug. For example, by providing cells with medium containing this compound, the incorporation of the labeled asparagine into proteins and other metabolic pathways can be monitored over time. nih.gov The mass spectrometer can easily distinguish the heavy, exogenously derived asparagine and its metabolic products from their light, endogenous counterparts. youtube.com This allows for the precise measurement of fluxes through specific metabolic pathways and provides a clearer picture of cellular metabolism. nih.gov
Application in Quantitative Proteomics via MS-based Approaches
Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate measurement of protein abundance changes between different biological states. nottingham.ac.uknih.gov While this compound is an amino acid and not a direct labeling reagent for techniques like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), it is fundamental to metabolic labeling strategies like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). nih.govsilantes.com
In SILAC, cells are grown in media where a standard "light" amino acid is replaced with a "heavy" isotopic counterpart, such as this compound. nih.gov Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. nih.gov When the "heavy" labeled proteome is mixed with a "light" (unlabeled) proteome from a control condition, the relative abundance of each protein can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. nottingham.ac.uk
Isobaric labeling techniques like iTRAQ and TMT involve chemically tagging peptides from different samples with isobaric tags. acs.orgyoutube.com While these tags themselves provide the basis for quantification through reporter ions in the MS/MS spectrum, the initial protein samples can be derived from SILAC-labeled cells, creating a powerful combinatorial approach. acs.org The use of stable isotope-labeled amino acids in the initial culture provides an early-stage internal standard, enhancing quantitative accuracy. nih.gov
Table 2: Comparison of Quantitative Proteomics Approaches
| Technique | Labeling Strategy | Basis of Quantification | Compatibility with this compound |
| SILAC | Metabolic labeling in cell culture. nih.gov | Ratio of heavy to light peptide precursor ions in MS1 scan. nih.gov | Directly used as the "heavy" amino acid for labeling. nih.gov |
| iTRAQ | Chemical labeling of peptides with isobaric tags. youtube.com | Intensity of reporter ions in MS/MS scan. acs.org | Indirectly, as proteins can be generated from SILAC-labeled cells before iTRAQ labeling. acs.org |
| TMT | Chemical labeling of peptides with isobaric tags. silantes.com | Intensity of reporter ions in MS/MS scan. acs.org | Indirectly, as proteins can be generated from SILAC-labeled cells before TMT labeling. acs.org |
Vii. Research Applications in Cellular Processes and Biochemical Mechanisms
Studies on Amino Acid Transport Systems and Cellular Uptake Mechanisms
The transport of amino acids across the cell membrane is a fundamental process for cell growth, proliferation, and survival. L-Asparagine-13C4, 15N2 hydrate (B1144303) serves as a valuable tool for dissecting the intricacies of amino acid transport systems. By introducing this labeled asparagine to cells, researchers can monitor its uptake and distinguish it from the endogenous pool of unlabeled asparagine.
This approach enables the characterization of specific amino acid transporters responsible for asparagine uptake. For instance, studies can quantify the rate of transport, determine the affinity (Km) of transporters for asparagine, and investigate the competitive or non-competitive inhibition of uptake by other amino acids or small molecules. This information is crucial for understanding how cells acquire asparagine and how this process might be altered in disease states, such as cancer, where nutrient demands are often reprogrammed.
Enzymatic Activity and Kinetic Studies Involving Asparagine
The stable isotopes within L-Asparagine-13C4, 15N2 hydrate make it an ideal substrate for studying the enzymes that metabolize asparagine. The change in mass of the substrate and its resulting products can be accurately measured, providing detailed insights into enzyme kinetics and mechanisms.
Asparagine Synthetase Activity and Regulation
Asparagine synthetase (ASNS) is the enzyme responsible for the synthesis of asparagine from aspartate and glutamine. caymanchem.com The expression and activity of ASNS are critical for cellular asparagine homeostasis. Research has shown that some cancer cells exhibit low levels of ASNS, making them dependent on external sources of asparagine for survival. medchemexpress.commedchemexpress.com
By using this compound in conjunction with other isotopically labeled precursors (e.g., ¹³C-labeled glucose or glutamine), researchers can trace the metabolic flux through the asparagine synthesis pathway. This allows for the quantification of de novo asparagine synthesis under various cellular conditions. Such studies are instrumental in understanding how ASNS activity is regulated in response to nutrient availability and cellular stress. For example, L-asparagine has been shown to reverse the decreased proliferation caused by ASNS siRNA knockdown in cancer cells, highlighting the importance of both endogenous and exogenous asparagine. caymanchem.com
Asparaginase (B612624) Substrate Specificity (research context only)
L-asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia (B1221849). caymanchem.com It is a cornerstone of treatment for certain types of leukemia, as these cancer cells often lack sufficient ASNS activity and rely on circulating asparagine. medchemexpress.commedchemexpress.com this compound can be employed in research settings to investigate the substrate specificity and kinetic parameters of different L-asparaginase variants.
By monitoring the enzymatic conversion of the labeled substrate to its labeled product, researchers can determine key kinetic constants such as the Michaelis constant (Km) and the catalytic rate (kcat). This information is vital for the development of new asparaginase-based therapies with improved efficacy and reduced side effects.
Investigation of Asparagine's Role in Cellular Signaling Pathways
Beyond its role as a building block for proteins, asparagine is increasingly recognized as a signaling molecule that influences key cellular processes. This compound facilitates the study of these signaling roles by enabling precise tracking and quantification of asparagine and its metabolic products.
Nutrient Sensing and Amino Acid Homeostasis
Cells have sophisticated mechanisms to sense the availability of amino acids and adjust their metabolic and growth programs accordingly. Asparagine levels have been implicated in these nutrient-sensing pathways. Studies have shown that amino acid deprivation can induce the expression of asparagine synthetase. nih.gov
The use of this compound allows researchers to probe how changes in extracellular asparagine concentrations impact intracellular signaling cascades. For example, it can be used to investigate how asparagine levels influence the activity of key nutrient-sensing kinases and transcription factors that regulate amino acid homeostasis.
Unfolded Protein Response and Stress Adaptation
The unfolded protein response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov Interestingly, the gene for asparagine synthetase is induced during the UPR. nih.gov This suggests a link between asparagine metabolism and the cell's ability to cope with ER stress.
This compound can be utilized to explore this connection. Researchers can investigate how asparagine availability affects the induction and outcome of the UPR. For instance, studies can determine whether supplementing with labeled asparagine can alleviate ER stress or, conversely, how asparagine depletion exacerbates it. These investigations provide valuable insights into the metabolic adaptations that allow cells to survive under stressful conditions.
Development of Research Biomarkers and Biosensors for Asparagine Levels in Biological Systems
The precise measurement of amino acid concentrations in biological fluids is crucial for understanding metabolic status and for the diagnosis and monitoring of various diseases. L-Asparagine, a non-essential amino acid, plays a significant role in many cellular functions, and its levels can be a critical biomarker, particularly in the context of certain cancers like acute lymphoblastic leukemia (ALL). medchemexpress.com The development of robust and accurate methods for quantifying asparagine is therefore a key area of clinical research. This compound, as a stable isotope-labeled internal standard, is instrumental in the development of highly specific and quantitative assays for asparagine using mass spectrometry. medchemexpress.comlumiprobe.com
Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a powerful technique for the multiplexed and accurate quantification of small molecules, including amino acids, in complex biological matrices such as plasma. thermofisher.comlcms.cz The use of a stable isotope-labeled internal standard, such as this compound, is central to the reliability of these methods. This internal standard is chemically identical to the endogenous L-asparagine but has a greater mass due to the incorporation of heavy isotopes (four 13C and two 15N atoms). sigmaaldrich.com When added to a biological sample at a known concentration during sample preparation, it co-elutes with the unlabeled asparagine and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the precise quantification of the endogenous asparagine by calculating the ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard, thereby correcting for variations in sample preparation and instrument response.
Several studies have demonstrated the utility of isotopically labeled asparagine in the development of quantitative LC-MS/MS methods for amino acid analysis in human plasma. These methods are crucial for research into metabolic disorders and for monitoring therapeutic interventions.
For instance, a direct quantification method for amino acids in human plasma using LC-MS/MS has been developed, which utilizes a suite of isotopically labeled amino acids as internal standards. thermofisher.com In one such method, a close analog, "Asparagine 13C4 D3 15N2," was used to quantify asparagine levels. The performance characteristics of this assay highlight the sensitivity and linearity achievable with this approach.
Table 1: Performance Characteristics of an LC-MS/MS Method for Asparagine Quantification in Human Plasma Using a Labeled Internal Standard
| Parameter | Value | Reference |
|---|---|---|
| Analyte | L-Asparagine | thermofisher.com |
| Internal Standard | Asparagine 13C4 D3 15N2 | thermofisher.com |
| Linearity Range | 24–600 µM | thermofisher.com |
| Lower Limit of Quantification (LOQ) | 24 µM | thermofisher.com |
This data demonstrates that the use of a stable isotope-labeled internal standard enables the reliable quantification of asparagine within a clinically relevant concentration range. The method's accuracy and precision are essential for its application in clinical research settings. thermofisher.com
Another high-throughput LC-MS/MS method for the analysis of 45 amino acids in plasma also relies on isotopically labeled internal standards to ensure accurate quantification. restek.com While this study used a labeled version of aspartic acid for asparagine's group, the principle remains the same, underscoring the importance of such standards in comprehensive metabolic profiling.
In addition to mass spectrometry-based methods, biosensors offer a promising alternative for the rapid and point-of-care monitoring of asparagine levels. mdpi.com These devices typically utilize the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. mdpi.comresearchgate.net The detection principle is often based on measuring the change in pH or the production of ammonium (B1175870) ions, which can be transduced into a colorimetric or electrochemical signal. mdpi.com
While this compound is not a direct component of the sensing element in these enzymatic biosensors, it plays a critical role in their validation and quality control. The accuracy of any biosensor must be verified against a gold-standard reference method. LC-MS/MS with a stable isotope-labeled internal standard is the definitive method for the absolute quantification of asparagine. Therefore, this compound is essential for:
Calibration and Validation of Asparagine Biosensors: The quantitative data obtained from the LC-MS/MS method using the labeled standard can be used to calibrate the response of the biosensor and to verify its accuracy across different concentration ranges.
Cross-Validation of Patient Samples: When monitoring asparagine levels in patients, particularly in the context of L-asparaginase therapy for leukemia, it is crucial to have a reliable reference method to confirm the results obtained from a biosensor, ensuring patient safety and treatment efficacy.
Viii. Future Directions and Emerging Research Avenues in Stable Isotope Chemistry
Advancements in Site-Specific and Combinatorial Isotopic Labeling Technologies
Recent progress in chemical and biological synthesis has enabled more precise and varied incorporation of stable isotopes into molecules. rsc.org This allows for more sophisticated experimental designs to probe metabolic pathways.
Site-Specific Labeling: The ability to place an isotopic label at a specific atomic position within a molecule offers unparalleled detail in tracing metabolic transformations. nih.gov For example, by using specifically labeled L-Asparagine, researchers can track the fate of individual atoms within the molecule as it is metabolized, providing insights into enzymatic reaction mechanisms and pathway branch points that would be obscured by uniform labeling. nih.gov Methods like solid-phase peptide synthesis (SPPS) combined with native chemical ligation (NCL) are instrumental in creating proteins with site-specifically incorporated isotope-labeled amino acids. nih.gov
Combinatorial Isotopic Labeling: This approach involves using a combination of different isotopically labeled precursors to generate a wider array of labeled metabolites. nih.gov This strategy, sometimes referred to as multiplex isotope labeling, enhances the ability to resolve complex metabolic networks. nih.govacs.org For instance, by supplying a cell culture with both L-Asparagine-13C4, 15N2 Hydrate (B1144303) and another labeled nutrient like [U-13C]-glucose, researchers can simultaneously trace the contributions of both carbon and nitrogen from different sources into various metabolic pools. This provides a more comprehensive picture of nutrient utilization and metabolic reprogramming in response to different conditions. biorxiv.org Multicomponent reactions (MCRs) are also emerging as a promising method for the rapid generation of complex, isotopically labeled molecules due to their modular nature. thieme-connect.com
A summary of advanced labeling techniques is presented below:
| Labeling Technique | Description | Key Advantage | Reference |
| Site-Specific Labeling | Isotopes are incorporated at specific, predefined atomic positions in a molecule. | Provides detailed information on reaction mechanisms and atom transitions. | nih.gov |
| Combinatorial Labeling | Multiple isotopically labeled precursors are used simultaneously. | Allows for the resolution of complex metabolic networks by tracing multiple sources. | nih.gov |
| Pulsed SILAC (pSILAC) | Involves switching between "light" and "heavy" isotope-labeled media at specific time points. | Enables temporal analysis of protein synthesis and turnover. | nih.gov |
| Spatial SILAC | A variation of pSILAC used in 3D cell cultures to label different regions of a spheroid. | Allows for proteomic analysis of distinct cellular subpopulations within a complex structure. | nih.gov |
Integration of Isotopic Tracing Data with Systems Biology Approaches (e.g., Omics Data Integration)
The true power of stable isotope tracing is realized when its data is integrated with other "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govirisotope.com This systems biology approach provides a multi-dimensional view of cellular regulation and function.
By combining metabolic flux data obtained from tracers like L-Asparagine-13C4, 15N2 Hydrate with gene expression profiles, researchers can identify regulatory hotspots where changes in transcription correlate with metabolic shifts. nih.gov For example, an observed increase in the flux of asparagine into a particular pathway, as traced by its isotopic label, might be correlated with the upregulation of a specific enzyme-coding gene. This integrated approach is crucial for understanding how cells adapt their metabolism in various states, such as disease or in response to therapeutic interventions. nih.govmit.edu
The integration of different omics data types with isotopic tracing allows for a more holistic understanding of cellular processes:
| Omics Data Type | Integration with Isotopic Tracing | Biological Insight | Reference |
| Genomics | Correlating genetic variations with metabolic flux patterns. | Understanding the genetic basis of metabolic heterogeneity. | mdpi.com |
| Transcriptomics | Linking changes in gene expression to alterations in metabolic pathway activity. | Identifying transcriptional regulation of metabolism. | nih.gov |
| Proteomics | Correlating protein abundance and post-translational modifications with metabolic fluxes. | Elucidating allosteric regulation and enzyme activity control. | labinsights.nl |
| Metabolomics | Combining flux data with measurements of metabolite pool sizes. | Providing a comprehensive view of the metabolic state of a cell. | irisotope.com |
Development of Novel Analytical Platforms for Enhanced Isotopic Detection
The ability to accurately and sensitively detect isotopic enrichment is fundamental to all stable isotope tracing studies. Continuous innovation in analytical instrumentation is expanding the capabilities of researchers.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to distinguish between different isotopologues of a metabolite. nih.gov This is particularly important for resolving complex labeling patterns and for distinguishing metabolites with very similar masses. nih.gov
Multi-collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This technique is becoming the instrument of choice for high-precision analysis of non-traditional stable isotopes and can be used to analyze a wide range of elements. geoscienceworld.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These remain the workhorses for metabolomics and isotopic analysis, with ongoing improvements in column chemistry, ionization sources, and data acquisition strategies enhancing their performance. labinsights.nlnih.gov
Recent advancements in analytical platforms are summarized in the table below:
| Analytical Platform | Key Feature | Application in Isotopic Analysis | Reference |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution. | Distinguishing between different isotopologues and resolving complex spectra. | nih.gov |
| Multi-collector ICP-MS (MC-ICP-MS) | High precision for isotope ratio measurements of metals and non-traditional isotopes. | Trace element and metallomics studies. | geoscienceworld.orgnih.gov |
| Continuous Flow-Isotope Ratio Mass Spectrometry (CF-IRMS) | Automated sample conversion to gas for immediate analysis. | High-throughput analysis of bio-elements (C, N, O, H, S). | nih.gov |
| Nanopore Sequencing | Long-read sequencing for enhanced taxonomic resolution. | Can be coupled with stable isotope probing to link function to identity in microbial communities. | mdpi.com |
Expanding the Repertoire of Labeled Probes for Complex Biochemical Questions
The availability of a diverse range of isotopically labeled probes is critical for addressing a wide array of biochemical questions. nih.govnih.gov While universally labeled compounds are valuable, the demand for more specialized probes is growing.
Probes for Post-Translational Modifications (PTMs): Site-specifically labeled amino acids, including this compound, are crucial for studying the impact of PTMs on protein structure and function using techniques like NMR spectroscopy. rsc.orgnih.gov
Environmentally-Relevant Tracers: The use of stable isotopes is expanding beyond cell culture and into ecological and environmental research. illinois.edu For example, labeled compounds can be used to trace nutrient cycling in soil and water ecosystems. illinois.edu
Probes for Drug Development: Isotopically labeled drug candidates are used in pharmacokinetic and metabolic studies to track their absorption, distribution, metabolism, and excretion (ADME). The development of novel labeled probes, including photocages that can be activated by light, offers new ways to study drug delivery and action with high spatial and temporal control. acs.org
The expanding applications of labeled probes are summarized below:
| Application Area | Type of Labeled Probe | Research Question Addressed | Reference |
| Protein Structure and Function | Site-specifically labeled amino acids | How do post-translational modifications affect protein dynamics? | rsc.orgnih.gov |
| Ecology and Environmental Science | Labeled nutrients (e.g., nitrogen, carbon) | How do nutrients cycle through different environmental compartments? | illinois.edu |
| Drug Discovery and Development | Labeled drug molecules, photocaged compounds | What is the metabolic fate of a drug? How can we control drug release? | acs.org |
| Microbial Ecology | Labeled substrates combined with sequencing | Which microbes are active in a community and what are they doing? | mdpi.commdpi.com |
Q & A
Q. What are the optimal methods for synthesizing and characterizing L-Asparagine-13C4,15N2 Hydrate to ensure isotopic purity?
L-Asparagine-13C4,15N2 Hydrate is synthesized via isotopic labeling, where specific carbon (13C) and nitrogen (15N) atoms replace their natural isotopes. Characterization involves:
- Mass spectrometry (MS) to confirm isotopic enrichment and purity. For example, MS can detect deviations in mass-to-charge ratios caused by incomplete labeling or contamination .
- Nuclear magnetic resonance (NMR) to verify structural integrity and isotopic distribution. For instance, 13C-NMR distinguishes labeled carbons from natural abundance signals .
- Elemental analysis to quantify isotopic ratios, ensuring compliance with labeling specifications (e.g., >99% 15N and 13C enrichment) .
Q. What experimental protocols are recommended for stable isotope tracing using L-Asparagine-13C4,15N2 Hydrate in plant nitrogen metabolism studies?
- Hydroponic setups : Sterile hydroponic systems are used to track asparagine uptake. For example, clover roots exposed to L-Asparagine-13C4,15N2 in solution showed uptake rates of 0.4 µmol g⁻¹ root DW h⁻¹ under controlled conditions .
- Isotope dilution techniques : Co-administration with unlabeled NH4NO3 (3 mM) allows quantification of competitive uptake dynamics. Uptake rates decreased to 0.04 µmol g⁻¹ root DW h⁻¹ in the presence of inorganic nitrogen .
- Sampling protocols : Roots and shoots are harvested at intervals, lyophilized, and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace 13C/15N incorporation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between 15N2 tracer data and acetylene reduction assays in nitrogen fixation studies?
Discrepancies arise due to methodological limitations:
- Physiological variability : Acetylene reduction assays measure gross nitrogenase activity, while 15N2 tracer methods quantify net incorporation. For example, in cyanobacteria, acetylene reduction/15N2 incorporation ratios varied temporally due to metabolic shifts (e.g., nitrogen storage vs. immediate assimilation) .
- Calibration : Parallel measurements using both methods in controlled systems (e.g., Trifolium repens cultures) can establish conversion factors. Field studies require corrections for dissolved 15N2 availability, as the original bubble method underestimates fixation rates by up to 50% .
Q. What strategies mitigate contamination risks in commercial 15N2 gas stocks when using L-Asparagine-13C4,15N2 Hydrate in nitrogen fixation assays?
- Pre-screening : Analyze gas stocks for 15N-labeled contaminants (e.g., nitrate, ammonium) via gas chromatography-mass spectrometry (GC-MS). Contaminated batches can overestimate fixation rates by 530 nmol N L⁻¹ d⁻¹ .
- Purification : Use membrane inlet mass spectrometry (MIMS) to isolate dissolved 15N2 from gas-phase contaminants. For example, equilibrating 15N2 gas with sterile culture media reduces ammonium contamination by >90% .
- Validation : Include negative controls (e.g., algae cultures without nitrogenase activity) to detect background contamination .
Q. How can L-Asparagine-13C4,15N2 Hydrate be integrated into multi-omics studies to investigate metabolic disturbances in disease models?
- Metabolomics : Use the compound as an internal standard to quantify asparagine flux in biofluids. For example, in COVID-19 metabolomics, L-Asparagine-13C4 helped normalize data across LC-MS runs, revealing dysregulation in amino acid metabolism .
- Isotope-resolved flux analysis : Track 13C/15N incorporation into TCA cycle intermediates (e.g., citrate, malate) to map metabolic pathways in cancer cells .
- Cross-validation : Pair with proteomics to correlate asparagine synthase (ASNS) expression levels with isotopic tracer data .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
